molecular formula C12H14O4 B1298553 tert-Butyl 4-formylphenyl carbonate CAS No. 87188-50-9

tert-Butyl 4-formylphenyl carbonate

Cat. No. B1298553
CAS RN: 87188-50-9
M. Wt: 222.24 g/mol
InChI Key: RRFJMIZWYMSQAE-UHFFFAOYSA-N
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Patent
US05082965

Procedure details

U.S. Pat. No. 4,461,628 of Ito et al., issued Jan. 1, 1985 teaches the preparation of t-butoxycarbonyloxystyrene by reaction of p-hydroxybenzaldehyde with di-t-butyldicarbonate in the presence of base to yield p-t-butoxycarbonyloxybenzaldehyde, which is then reacted with methyltriphenylphosphonium bromide and potassium t-butoxide to yield the desired product.
Name
t-butoxycarbonyloxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](OC=CC1C=CC=CC=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1.C(OC(OC(OC(C)(C)C)=O)=O)(C)(C)C>>[C:1]([O:5][C:6]([O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
t-butoxycarbonyloxystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC=CC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)OC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.